Regioselective Ring Bromination: Oxime Outcompetes Unprotected Ketone in Direct Competition Experiments
In a direct competition experiment where an equimolar mixture of 2-acetylthiophene and 2-acetylthiophene oxime was treated with a sub-stoichiometric amount of bromine, the oxime underwent complete ring bromination while the unprotected ketone remained entirely unreacted. No residual oxime starting material was detected post-reaction, and no 2-acetylthiophene was brominated . This establishes that the oxime group enhances the electron density at the 5-position of the thiophene ring sufficiently to dominate the competition for the electrophile, a property absent in the ketone form.
| Evidence Dimension | Regioselective bromination efficiency under competitive conditions |
|---|---|
| Target Compound Data | 100% ring bromination (no starting oxime detected) |
| Comparator Or Baseline | 2-Acetylthiophene (unprotected ketone): 0% bromination |
| Quantified Difference | Complete selectivity (>99:1) favoring oxime bromination |
| Conditions | Sub-stoichiometric Br₂ in acetic acid, 30–40 °C; analysis of crude reaction mixture |
Why This Matters
For procurement, this demonstrates that the oxime is not interchangeable with the ketone: only the oxime enables clean, high-yield bromination at the desired ring position without competing side reactions.
- [1] GB2092128A – Preparation of 2-halo-3/nitro-5-acyl thiophenes and intermediate compounds. United Kingdom Patent, published 1982. Lines 127–139. View Source
